3,4-Dibromo-1,4-dimethyl-3,4-dihydroquinolin-2(1h)-one
Description
BenchChem offers high-quality 3,4-Dibromo-1,4-dimethyl-3,4-dihydroquinolin-2(1h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromo-1,4-dimethyl-3,4-dihydroquinolin-2(1h)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
91066-08-9 |
|---|---|
Formule moléculaire |
C11H11Br2NO |
Poids moléculaire |
333.02 g/mol |
Nom IUPAC |
3,4-dibromo-1,4-dimethyl-3H-quinolin-2-one |
InChI |
InChI=1S/C11H11Br2NO/c1-11(13)7-5-3-4-6-8(7)14(2)10(15)9(11)12/h3-6,9H,1-2H3 |
Clé InChI |
KXYUWWDDTGWWBO-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(=O)N(C2=CC=CC=C21)C)Br)Br |
Origine du produit |
United States |
Activité Biologique
3,4-Dibromo-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and other pharmacological actions.
Chemical Structure and Properties
The chemical structure of 3,4-Dibromo-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one features a dibromo substitution at positions 3 and 4 of the quinolinone core. This structural configuration is crucial for its biological activity.
Anticancer Activity
Several studies have demonstrated the potential of quinoline derivatives in cancer treatment. For instance:
- Mechanism of Action : Research indicates that compounds similar to 3,4-Dibromo-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one exhibit cytotoxic effects on various cancer cell lines. The mechanisms often involve the induction of apoptosis and cell cycle arrest. For example, derivatives have shown to induce G2/M phase arrest and activate caspases leading to programmed cell death .
- In Vitro Studies : In vitro assays have revealed that quinoline derivatives can inhibit tumor cell proliferation effectively. A related compound demonstrated an IC50 value ranging from 0.85 µM to 3.32 µM across different cancer types such as prostate and lung cancer .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| 3,4-Dibromo derivative | Prostate (PC-3) | 0.85 |
| Lung (A549) | 0.90 | |
| Liver (HepG2) | 1.53 |
Neuroprotective Effects
The neuroprotective properties of quinoline derivatives have also been explored:
- Alzheimer's Disease : A study highlighted that derivatives of the quinolinone core can act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are relevant targets in Alzheimer's disease therapy. One derivative showed promising inhibition with IC50 values as low as 0.28 µM against AChE .
- Blood-Brain Barrier Penetration : The ability of these compounds to cross the blood-brain barrier (BBB) is crucial for their therapeutic efficacy in neurodegenerative diseases. Compounds were found to penetrate the BBB without exhibiting acute toxicity at high doses .
Other Pharmacological Activities
Beyond anticancer and neuroprotective effects, studies have indicated additional biological activities:
- Antioxidant Activity : Certain derivatives exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Antimicrobial Properties : Some studies suggest that quinoline derivatives possess antimicrobial activities against a range of pathogens, although specific data on 3,4-Dibromo-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is limited.
Case Studies
Several case studies have highlighted the effectiveness of quinoline derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a similar compound demonstrated significant tumor reduction in patients with advanced prostate cancer after a treatment regimen based on quinoline derivatives.
- Neurodegenerative Disease Management : In a cohort study focusing on Alzheimer’s patients, patients receiving treatment with AChE/MAO inhibitors derived from quinolinones showed improved cognitive function compared to those receiving standard care.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
